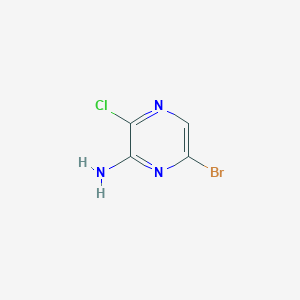

6-Bromo-3-chloropyrazin-2-amine

Description

Contextualization of Pyrazine (B50134) Derivatives in Contemporary Chemical Research

Pyrazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in contemporary chemical research. tandfonline.comresearchgate.netnih.gov These six-membered aromatic rings, containing two nitrogen atoms in a 1,4-orientation, are fundamental components in a vast array of biologically active molecules and functional materials. nih.govmdpi.commdpi.com Their unique chemical properties, including their electronic distribution and reactivity, make them versatile scaffolds for the synthesis of novel compounds with diverse applications. mdpi.com

In medicinal chemistry, pyrazine derivatives are integral to the development of new therapeutic agents. nih.gov The pyrazine ring is a key structural motif in several clinically approved drugs, demonstrating its importance in drug design and discovery. mdpi.comnih.gov Researchers have extensively explored pyrazine-containing compounds for their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. nih.govnih.govnih.gov The ability of the pyrazine nucleus to be readily functionalized allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective drug candidates. nih.govnih.gov

Beyond pharmaceuticals, pyrazine derivatives play a crucial role in materials science and agrochemistry. Their distinct electronic and photophysical properties have led to their use in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. In agriculture, certain pyrazine derivatives have been investigated for their herbicidal and insecticidal activities, contributing to the development of new crop protection agents. The broad utility of pyrazines underscores their importance as a versatile platform in modern chemical research. researchgate.net

Significance of 6-Bromo-3-chloropyrazin-2-amine as a Versatile Chemical Synthon and Intermediate

Among the vast family of pyrazine derivatives, this compound has emerged as a particularly valuable and versatile chemical synthon. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This specific compound, with its strategically placed bromine, chlorine, and amine functionalities, offers multiple reaction sites for synthetic transformations. This trifunctional nature allows for sequential and site-selective modifications, making it an ideal building block for the construction of more complex molecular architectures.

The bromine and chlorine atoms on the pyrazine ring are excellent leaving groups in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents onto the pyrazine core. The amino group can also be readily modified through acylation, alkylation, or diazotization reactions, further expanding the synthetic possibilities.

The strategic importance of this compound is highlighted by its role as a key intermediate in the synthesis of various high-value compounds. guidechem.com For instance, it is a crucial precursor in the preparation of certain kinase inhibitors and other biologically active molecules. google.com Its utility in the synthesis of complex pharmaceutical targets underscores its significance as a valuable tool for medicinal chemists and synthetic organic chemists alike.

Overview of Research Trajectories and Academic Relevance in Pyrazine Chemistry

Research in pyrazine chemistry continues to be a vibrant and rapidly evolving field, driven by the quest for new molecules with enhanced properties and functionalities. mdpi.comnih.gov Current research trajectories are focused on several key areas, including the development of novel synthetic methodologies, the exploration of new biological activities, and the application of pyrazine derivatives in materials science. researchgate.netnih.gov

Academics and industrial researchers are continuously seeking more efficient, sustainable, and atom-economical methods for the synthesis and functionalization of the pyrazine ring. researchgate.net This includes the use of catalysis, flow chemistry, and other modern synthetic techniques to streamline the production of pyrazine derivatives. Furthermore, there is a growing interest in the asymmetric synthesis of chiral pyrazine-containing compounds, which is crucial for the development of stereoselective drugs.

The academic relevance of pyrazine chemistry is further underscored by the continuous discovery of new biological targets for pyrazine-based compounds. nih.govmdpi.com Researchers are actively investigating their potential in treating a wide range of diseases, from infectious diseases to neurodegenerative disorders and metabolic syndromes. nih.govnih.govnih.gov The ongoing exploration of the structure-activity relationships of pyrazine derivatives is essential for the rational design of next-generation therapeutic agents. nih.govnih.gov The interdisciplinary nature of pyrazine research, spanning organic synthesis, medicinal chemistry, and materials science, ensures its continued importance and relevance in the scientific community. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMPGCBRUNBZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719208 | |

| Record name | 6-Bromo-3-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082843-72-8 | |

| Record name | 6-Bromo-3-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 3 Chloropyrazin 2 Amine and Its Derivatives

Established Synthetic Pathways and Associated Challenges

The initial approaches to synthesizing 6-bromo-3-chloropyrazin-2-amine have faced significant hurdles, particularly in controlling the reaction's selectivity and achieving satisfactory yields.

A common method for preparing 2-amino-3-bromo-6-chloropyrazine (B112278) involves the direct, one-step bromination of 2-amino-6-chloropyrazine. guidechem.combiosynce.com While seemingly straightforward, this approach is fraught with challenges, most notably a lack of regioselectivity. The direct bromination often leads to the formation of a major byproduct, 2-bromo-3-chloro-5-aminopyrazine, which is difficult to separate from the desired product. guidechem.com This issue results in significantly low yields of the target compound, reported to be in the range of only 11% to 31%. guidechem.com

| One-Step Bromination: Key Challenges | |

| Starting Material | 2-amino-6-chloropyrazine |

| Primary Issue | Poor Regioselectivity |

| Major Byproduct | 2-bromo-3-chloro-5-aminopyrazine |

| Reported Yield | 11–31% guidechem.com |

| Consequence | Difficult purification and low efficiency |

Scalable and High-Yield Synthesis Strategies

To overcome the limitations of direct bromination, more refined, multi-step strategies have been developed. These methods offer improved yields and are more suitable for large-scale industrial production.

A robust and scalable process has been developed starting from 3-aminopyrazine-2-carboxylate. google.com This multi-step pathway provides a high-yield, easily purifiable, and cost-effective route to this compound. google.com The synthesis involves a sequence of carefully controlled reactions:

Chlorination : The process begins with the chlorination of the 3-aminopyrazine-2-carboxylate starting material. google.com

Diazotization and Bromination : The resulting compound undergoes diazotization followed by bromination to introduce the bromine atom at the desired position. google.com

Ester Hydrolysis : The ester group is then hydrolyzed under alkaline conditions to yield a carboxylic acid. google.com

Carboxyl Rearrangement : A Curtius rearrangement is performed, typically using diphenyl phosphorazide, to convert the carboxylic acid into a protected amine. google.com

Deprotection : The final step involves the removal of the protecting group (such as tert-butoxycarbonyl, or Boc) under acidic conditions to yield the final product, 2-amino-3-bromo-6-chloropyrazine. google.com

| Scalable Multi-Step Synthesis Overview | |

| Starting Precursor | 3-aminopyrazine-2-carboxylate google.com |

| Step 1: Chlorination | Reagent: N-chlorosuccinimide. Purpose: Introduces chlorine atom. |

| Step 2: Diazotization & Bromination | Reagents: Sodium nitrite, Hydrobromic acid. Purpose: Introduces bromine atom. |

| Step 3: Hydrolysis | Conditions: Alkaline (e.g., NaOH). Purpose: Converts ester to carboxylic acid. |

| Step 4: Curtius Rearrangement | Reagent: Diphenyl phosphorazide. Purpose: Converts acid to protected amine. |

| Step 5: Deprotection | Conditions: Acidic. Purpose: Removes protecting group to yield final product. google.com |

| Advantages | High yield, simple purification, suitable for large-scale production. google.com |

Catalytic Approaches in the Synthesis of this compound Analogues

The halogen atoms on the this compound ring make it a versatile building block for creating a wide array of analogues through cross-coupling reactions. Palladium-catalyzed methodologies are particularly prominent in this field.

Palladium-catalyzed cross-coupling reactions provide powerful tools for forming new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, allowing for the functionalization of the pyrazine (B50134) core.

Buchwald-Hartwig Amination : This reaction is a cornerstone of modern synthetic chemistry for forming C-N bonds. wikipedia.org It involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orglibretexts.org In the context of this compound, the bromine atom can be selectively replaced with various primary or secondary amines. This transformation is typically achieved using a palladium catalyst, such as Pd(OAc)₂, in combination with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a base. wikipedia.orgnih.govresearchgate.net This method allows for the synthesis of diverse N-substituted derivatives, which are valuable in pharmaceutical research. nih.gov

Suzuki Coupling : The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron species (like an arylboronic acid) with an aryl or vinyl halide. researchgate.netlibretexts.org The bromine atom on this compound serves as an excellent handle for Suzuki coupling. mdpi.com Using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, various aryl or heteroaryl groups can be introduced at the 6-position of the pyrazine ring. mdpi.com This reaction significantly expands the structural diversity of accessible analogues. libretexts.org

| Palladium-Catalyzed Reactions for Analogue Synthesis | |

| Reaction Type | Buchwald-Hartwig Amination |

| Bond Formed | Carbon-Nitrogen (C-N) wikipedia.org |

| Purpose | Replaces the bromine atom with an amine group. |

| Key Components | Palladium catalyst, phosphine ligand, base. researchgate.net |

| Reaction Type | Suzuki Coupling |

| Bond Formed | Carbon-Carbon (C-C) libretexts.org |

| Purpose | Replaces the bromine atom with an aryl or other carbon-based group. |

| Key Components | Palladium catalyst, organoboron reagent, base. mdpi.com |

Copper-Catalyzed Synthetic Transformations (e.g., N-heteroarylation)

Copper-catalyzed cross-coupling reactions represent a powerful and economical tool for the formation of carbon-nitrogen bonds in the synthesis of N-heteroarylated compounds. These methods offer an alternative to palladium-catalyzed reactions, often with milder reaction conditions and lower costs. In the context of pyrazine derivatives, copper catalysis has been effectively employed for selective amination.

Research has demonstrated that copper-catalyzed amination of 2-amino/2-hydroxy-5-halopyridines at the electron-rich C-5 position can be achieved with excellent yields using 1,2-diols as ligands. rsc.org This selectivity is also observed in substrates like 2-bromo-5-iodopyridine, where amination preferentially occurs at the C-5 position. rsc.org The versatility of this method allows for the coupling of various amines, heterocycles, and amides under generally mild conditions. rsc.org

Table 1: Copper-Catalyzed Amination of Halopyridines

| Substrate | Amine | Catalyst System | Product | Yield (%) |

| 2-amino-5-bromopyridine | Morpholine | CuI / 1,2-diol | 2-amino-5-(morpholin-4-yl)pyridine | High |

| 2-hydroxy-5-iodopyridine | Piperidine (B6355638) | CuI / 1,2-diol | 2-hydroxy-5-(piperidin-1-yl)pyridine | Excellent |

| 2-bromo-5-iodopyridine | Aniline | CuI / 1,2-diol | 2-bromo-5-(phenylamino)pyridine | High |

This table is illustrative and based on the principles of copper-catalyzed C-N bond formation.

Photocatalytic Methods in Pyrazine Functionalization (e.g., Ir(III) catalysis)

Photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the activation of stable molecules under mild conditions using visible light. Iridium(III) complexes are particularly effective photocatalysts due to their favorable photophysical properties, including strong absorption in the visible region and long-lived excited states. researchgate.net

In the functionalization of nitrogen heterocycles like pyridines and pyrazines, photocatalytic methods offer unique reactivity patterns. For instance, a photochemical approach for the functionalization of pyridines has been developed that utilizes the generation of pyridinyl radicals from the single-electron reduction of pyridinium (B92312) ions. nih.govacs.org These radicals can then couple with other radical species, such as those derived from allylic C-H bonds, to form new carbon-carbon bonds with distinct regioselectivity compared to classical Minisci-type reactions. nih.gov While this specific example focuses on pyridines, the underlying principles are applicable to pyrazine systems. The addition of an iridium-based photocatalyst can facilitate these reactions under blue-light irradiation. acs.org

Table 2: Iridium-Catalyzed Photocatalytic Allylation of Pyridine (B92270) (Illustrative)

| Pyridine Substrate | Allylic Substrate | Photocatalyst | Additive | Yield (%) | C4:C2 Selectivity |

| Pyridine | Cyclohexene | Ir(ppy)3 | - | Moderate | Good |

| 4-Methylpyridine | Toluene | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | - | High | High |

This table illustrates the concept of photocatalytic functionalization and is based on findings for pyridine systems.

Regioselective Functionalization Strategies (e.g., amination of dihalo-pyrrolopyrazines)

The regioselective functionalization of dihalogenated heterocyclic scaffolds is a critical challenge in the synthesis of complex molecules. In the case of pyrrolo[2,3-b]pyrazines, which are structurally related to the core of this article's subject, selective amination of dihalo-derivatives has been achieved with high control.

Studies on 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines have shown that the reaction conditions dictate the site of amination. rsc.orgrsc.orgsemanticscholar.org Metal-free amination reactions conducted under microwave irradiation lead exclusively to the formation of 3-amino-pyrrolopyrazines. In contrast, employing a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction results in the selective formation of 2-amino-pyrrolopyrazines. rsc.orgrsc.orgsemanticscholar.org This differential reactivity provides a powerful tool for the controlled synthesis of specific isomers, which is crucial for developing materials with desired electronic and optical properties. rsc.org

Table 3: Regioselective Amination of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines

| Reaction Type | Conditions | Product |

| Metal-free amination | Microwave irradiation | 3-amino-pyrrolopyrazine |

| Buchwald-Hartwig cross-coupling | Palladium catalyst, base | 2-amino-pyrrolopyrazine |

Data sourced from studies on dihalo-pyrrolopyrazines. rsc.orgrsc.orgsemanticscholar.org

Synthesis of Structurally Modified this compound Derivatives (e.g., methylpyrazine derivatives)

The synthesis of structurally modified derivatives of this compound is essential for expanding the chemical space for drug discovery. The introduction of substituents, such as methyl groups, can significantly impact the biological activity of the final compounds.

One common precursor for these modifications is 5-methylpyrazin-2-amine. Bromination of this starting material using bromine in the presence of pyridine yields 2-amino-3-bromo-5-methylpyrazine. chemicalbook.com This intermediate can then undergo further transformations. For example, 2-amino-3-bromo-6-chloropyrazine has been used as a reagent in the synthesis of 2-amino-3-chloro-6-methylpyrazine. biosynce.com The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has also been achieved through the reaction of pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline, followed by Suzuki cross-coupling reactions to introduce further diversity. mdpi.com

Table 4: Synthesis of Methylpyrazine Derivatives

| Starting Material | Reagents | Product |

| 5-methylpyrazin-2-amine | Bromine, Pyridine, DCM | 2-amino-3-bromo-5-methylpyrazine |

| Pyrazine-2-carboxylic acid | 4-bromo-3-methyl aniline, DCC, DMAP | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide |

This table highlights examples of synthetic routes to methylpyrazine derivatives. chemicalbook.commdpi.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of 6 Bromo 3 Chloropyrazin 2 Amine

Fundamental Reactivity Profiles of Halogenated Pyrazin-2-amines

Halogenated pyrazin-2-amines are characterized by an electron-deficient aromatic system, a consequence of the two nitrogen atoms in the pyrazine (B50134) ring. This inherent electronic property governs their reactivity. The presence of halogen atoms (bromine and chlorine) further influences the molecule's reactivity, providing sites for cross-coupling reactions. The amino group, being an electron-donating group, can modulate the electronic density of the ring and direct the regioselectivity of certain reactions.

The pyrazine core can be modified through various strategies, including palladium-catalyzed cross-coupling reactions targeting the halogenated positions. rsc.org The reactivity of the halogens is also influenced by their position on the pyrazine ring relative to the nitrogen atoms and the amino group. In general, halogens on pyrazine rings are susceptible to nucleophilic aromatic substitution and are excellent partners in a variety of cross-coupling reactions. The coordination chemistry of chloro-substituted pyrazin-2-amine ligands with copper(I) bromide has been shown to form coordination polymers, highlighting the electronic interplay within these molecules. mdpi.com

Nucleophilic Substitution Reactions Involving 6-Bromo-3-chloropyrazin-2-amine

Nucleophilic substitution reactions on halogenated pyrazines are a key transformation. In this compound, there are two potential sites for nucleophilic attack: the carbon atom bonded to the bromine and the carbon atom bonded to the chlorine. The success of a nucleophilic substitution reaction depends on the nature of the nucleophile, the reaction conditions, and the relative lability of the C-Br versus the C-Cl bond.

Generally, the C-Br bond is weaker and more polarizable than the C-Cl bond, making bromide a better leaving group. Therefore, nucleophilic substitution is expected to occur preferentially at the C-6 position (bromine) under kinetic control. However, the regioselectivity can be influenced by the reaction conditions. Amines, for example, can act as nucleophiles, displacing the halide. youtube.comchemguide.co.uk In reactions of halogenoalkanes with ammonia, multiple substitutions can occur, leading to primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the amine products themselves are nucleophilic. chemguide.co.uk While these reactions are typically discussed for alkyl halides, similar principles apply to activated aryl halides like those on the electron-deficient pyrazine ring.

Cross-Coupling Reactions and Their Mechanistic Insights

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an ideal substrate for such transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organohalide and an organoboron compound, is widely used due to its mild conditions and functional group tolerance. libretexts.orgnih.gov For this compound, selective coupling at either the C-Br or C-Cl position is possible. The greater reactivity of the C-Br bond typically allows for selective coupling at the 6-position under carefully controlled conditions.

Research on 2-chloropyrazine (B57796) has demonstrated its successful participation in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids, catalyzed by palladium(II) pincer complexes. researchgate.net Similarly, studies on unprotected ortho-bromoanilines have shown efficient Suzuki-Miyaura coupling. rsc.org These examples suggest that both halogen atoms on this compound can be sequentially replaced by tuning the reaction conditions, such as the catalyst, base, and temperature, allowing for the synthesis of di-substituted pyrazine derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table is illustrative and based on reactions with similar substrates.

| Catalyst | Ligand | Base | Solvent | Substrate Example | Product Type |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 2-Chloropyrazine | Aryl-substituted pyrazine |

| CataXCium A Pd G3 | None | K₃PO₄ | Dioxane/H₂O | o-Bromoaniline | Biaryl amine |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | Aryl Bromide | Biaryl |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is highly relevant for the further functionalization of this compound.

Selective amination is a key advantage of this methodology. Research on 6-bromo-2-chloroquinoline, a structurally analogous compound, has demonstrated that selective Buchwald-Hartwig amination of the aryl bromide in the presence of the heteroaryl chloride is achievable. nih.gov This selectivity allows for the introduction of an amino group at the 6-position of the pyrazine ring, leaving the chlorine atom available for subsequent transformations. The choice of palladium precursor, ligand, and base is crucial for controlling the selectivity and achieving high yields.

Table 2: Conditions for Selective Buchwald-Hartwig Amination This table is illustrative and based on reactions with similar substrates.

| Catalyst | Ligand | Base | Solvent | Substrate Example | Key Feature |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 6-Bromo-2-chloroquinoline | Selective amination of C-Br |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | Aryl Bromide | Amination with various amines |

| Pd(OAc)₂ | DPEphos | NaOtBu | Toluene | Vinyl Halide | Amidation of vinyl halide |

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in synthesizing alkynyl-substituted pyrazines, which are valuable intermediates in organic synthesis.

Given the di-halogenated nature of this compound, sequential and selective Sonogashira couplings can be envisioned. The higher reactivity of the C-Br bond would allow for the initial introduction of an alkynyl group at the 6-position. Subsequent coupling at the C-Cl position would require more forcing conditions. Studies on the Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that multiple alkynylations are possible, leading to a variety of substituted pyridines. nih.gov Copper-free Sonogashira conditions have also been developed, which can be advantageous in certain synthetic contexts. nih.gov

Carbon-Hydrogen Functionalization Strategies and Related Mechanistic Studies

Direct C-H functionalization offers a more atom-economical approach to modifying the pyrazine core, avoiding the need for pre-installed halogen atoms.

One of the most relevant C-H functionalization methods for electron-deficient heterocycles like pyrazine is the Minisci reaction . wikipedia.org This reaction involves the addition of a radical species to the protonated heteroaromatic ring. It is a powerful tool for introducing alkyl groups onto the pyrazine core. acs.orgacs.orgresearchgate.net The reaction typically proceeds under acidic conditions to activate the heterocycle towards radical attack. For this compound, the C-H position on the pyrazine ring would be the target for such a transformation.

α-Amino alkylation represents another strategy for C-H functionalization. This can be achieved through various methods, including photoredox catalysis, to generate α-amino radicals that can then add to the pyrazine ring. rsc.org Furthermore, the dimerization of α-amino aldehydes derived from amino acids provides a biomimetic route to the synthesis of 2,5-disubstituted pyrazines, showcasing another pathway to functionalized pyrazine structures. rsc.orgresearchgate.net

Influence of Ligand Design on Reaction Selectivity and Efficiency

The strategic design of ligands is paramount in controlling the selectivity and efficiency of chemical reactions. For molecules such as this compound, the inherent electronic properties and steric profile of the pyrazine ring system are key determinants in its reactivity. The design principles often revolve around modifying these features to achieve a desired outcome.

Research into related heterocyclic systems provides insight into how ligand characteristics influence reaction pathways. For instance, in Suzuki cross-coupling reactions involving heteroaromatic amines, masking the amine group, for example as an acetamide, can prevent catalyst deactivation and improve reaction efficiency. mdpi.com The electronic nature of substituents on coupling partners, whether electron-donating or electron-withdrawing, can also affect reaction rates and yields, although in some cases, this effect is not prominent. mdpi.com

Furthermore, the design of ligands with specific chelating properties can dramatically enhance both the stability and selectivity for certain metal ions. Studies on polyamine and triazine-based ligands have shown that creating binucleating ligands from monomeric precursors can lead to thermodynamically more stable metal complexes due to entropic advantages. nih.gov The geometry of the ligand and the nature of its donor atoms are crucial; for example, the planar structure of tridentate ligands can perfectly match the equatorial plane requirement of ions like [U(VI)O2]2+, leading to high selectivity. nih.gov The selectivity of such designer ligands can also be pH-dependent, allowing for further control over metal ion binding. nih.gov These principles highlight how modifications to the core structure of a ligand like this compound could be used to tailor its reactivity and binding affinity for specific applications.

Theoretical Investigations into Reaction Mechanisms and Transition States

Theoretical and computational chemistry offer powerful tools for elucidating the complex reaction mechanisms and transition states associated with heterocyclic compounds like this compound. Density Functional Theory (DFT) is a commonly employed method to explore reaction pathways and predict the reactivity of molecules.

DFT studies on related pyridine (B92270) derivatives have utilized calculations at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and other reactivity indices. mdpi.com Such analyses help in understanding the electrophilic and nucleophilic sites within a molecule, predicting its behavior in reactions. For example, the labile protons of primary amines can complicate certain coupling reactions by interacting with the palladium catalyst center. mdpi.com

Theoretical data for platinum complexes have shown that metal-metal orbital interactions can enhance the nucleophilicity of the outer d(z2) orbitals, making them available for assembly with electrophilic species through halogen bonding. nih.gov Computational tools such as Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are also used to characterize and understand the non-covalent interactions that stabilize supramolecular structures. conicet.gov.armdpi.com These theoretical approaches provide a foundational understanding of the electronic structure and potential energy surfaces, which is essential for predicting reaction outcomes and designing novel synthetic routes involving this compound.

Coordination Chemistry of Pyrazin-2-amines: Supramolecular Architectures

Pyrazin-2-amines are versatile ligands in coordination chemistry, capable of forming a diverse array of supramolecular architectures through interactions with metal centers. researchgate.netnih.gov The nitrogen atoms of the pyrazine ring and the exocyclic amino group provide multiple coordination and hydrogen bonding sites. The specific substitution pattern on the pyrazine ring significantly influences the coordination mode and the resulting structure of the assembly. researchgate.netmdpi.com

In the presence of metal ions, particularly from the transition series, pyrazin-2-amines can act as either monodentate or bridging ligands. researchgate.netmdpi.com The final topology of the coordination polymer—be it a one-dimensional (1D) chain, a two-dimensional (2D) layer, or a three-dimensional (3D) framework—is directed by a combination of metal-ligand coordination bonds and non-covalent interactions, such as hydrogen and halogen bonds. jyu.fituni.fi

Hydrogen Bond-Mediated Assemblies with Metal Complexes (e.g., Copper(I) bromide)

Hydrogen bonding is a critical force in directing the self-assembly of pyrazin-2-amine metal complexes into extended networks. mdpi.com The amino group (–NH2) is an excellent hydrogen bond donor, while the pyrazine ring nitrogens and coordinated halides can act as acceptors.

In coordination polymers formed between chloro-substituted pyrazin-2-amines and copper(I) bromide, two principal hydrogen bonding patterns are observed. jyu.fituni.fi The first is a self-complementary dimerization of the amino pyrazine units, described by the graph set notation R2(2)(8), where two ligands form a ring motif via N–H∙∙∙N' interactions. researchgate.net The second involves non-cyclic, intermolecular hydrogen bonds between the amino group and either a nitrogen atom of an adjacent pyrazine (N–H∙∙∙N') or a bromide ion coordinated to the copper center (N–H∙∙∙Br–Cu). researchgate.netmdpi.com

These interactions are fundamental in linking the primary coordination polymer chains into higher-dimensional structures. mdpi.com For instance, cyclic intra-chain N–H∙∙∙Br hydrogen bonds can create a pseudo-helical arrangement of the pyrazine ligands along a polymeric backbone. mdpi.com In other cases, hydrogen bonds between the amino group and a bromide from an adjacent layer can assemble 2D layers into a 3D structure. mdpi.com

Table 1: Hydrogen Bonding Patterns in Chloro-Substituted Pyrazin-2-Amine Copper(I) Bromide Complexes

| Interaction Type | Description | Graph Set Notation | Role in Structure |

|---|---|---|---|

| Self-dimerization | Two pyrazine ligands form a dimer via hydrogen bonds between the amino group of one and a ring nitrogen of the other. researchgate.net | R2(2)(8) | Links ligand units together, often forming a primary structural motif. researchgate.net |

| Intermolecular N–H∙∙∙N' | The amino group of one ligand donates a hydrogen bond to a ring nitrogen of a neighboring ligand. researchgate.net | - | Extends the structure into infinite polymeric chains. researchgate.net |

Halogen Bond-Mediated Supramolecular Interactions in Coordination Polymers

In addition to hydrogen bonding, halogen bonding plays a significant, cooperative role in the crystal engineering of pyrazin-2-amine coordination polymers, particularly when halogen substituents are present on the pyrazine ring. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species.

In the solid-state structures of chloro-substituted pyrazin-2-amine copper(I) bromide complexes, 'cooperative' halogen bonds have been identified. jyu.fituni.fi These interactions occur between the chlorine substituent on the pyrazine ring and either a chlorine on an adjacent ligand (C–Cl∙∙∙Cl–C) or a copper-coordinated bromide (C–Cl∙∙∙Br–Cu). researchgate.net

These C–Cl∙∙∙Br–Cu contacts are characterized by distances that are shorter than the sum of the van der Waals radii of the involved atoms, with observed distances ranging from 3.4178(14) Å to 3.582(15) Å. jyu.fituni.fi These interactions work in concert with hydrogen bonds to stabilize the infinite polymeric structures, demonstrating that the interplay between different non-covalent forces is crucial for the final solid-state assembly. researchgate.netmdpi.com The specific position of the halogen substituents on the pyrazine ring directly affects the pattern of both hydrogen and halogen bonds in these supramolecular structures. researchgate.netjyu.fi

Table 2: Halogen Bonding Interactions in Chloro-Substituted Pyrazin-2-Amine Copper(I) Bromide Complexes

| Interaction Type | Description | Distance Range (Å) | Role in Structure |

|---|---|---|---|

| C–Cl∙∙∙Br–Cu | A chlorine atom on the pyrazine ring interacts with a copper-coordinated bromide ion. jyu.fituni.fi | 3.4178(14) – 3.582(15) | Provides additional stability to the polymeric network; works cooperatively with hydrogen bonds. researchgate.netmdpi.com |

Advanced Spectroscopic and Structural Characterization of 6 Bromo 3 Chloropyrazin 2 Amine and Its Complexes

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 6-bromo-3-chloropyrazin-2-amine, ¹H and ¹³C NMR would provide definitive evidence of its substitution pattern.

¹H NMR: The ¹H NMR spectrum is anticipated to be relatively simple. It would feature a singlet for the lone aromatic proton on the pyrazine (B50134) ring (H-5) and a broad singlet corresponding to the two protons of the primary amine (-NH₂) group. The exact chemical shift of the aromatic proton is influenced by the electron-withdrawing effects of the adjacent nitrogen and bromine atoms. The amine protons are exchangeable with deuterium (B1214612) oxide (D₂O), and their signal would disappear upon its addition, a common diagnostic technique.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon atoms in the pyrazin-2-amine ring. The chemical shifts are dictated by the attached substituents (bromo, chloro, and amino groups) and the ring nitrogens. Carbons directly bonded to halogens (C-3 and C-6) would be significantly affected, as would the carbon bearing the amino group (C-2).

2D NMR: To provide unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial.

HSQC would correlate the aromatic proton signal to its directly attached carbon (C-5).

HMBC would reveal long-range (2-3 bond) correlations. For instance, the aromatic proton (H-5) would be expected to show correlations to carbons C-3 and C-6, confirming the connectivity and substitution pattern of the ring.

While specific experimental shifts for this compound are not publicly available, a certificate of analysis for the isomer 5-Bromo-6-chloropyrazin-2-amine confirms that its ¹H NMR spectrum is consistent with its structure, illustrating the utility of this technique. medchemexpress.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Expected Signal | Expected Chemical Shift (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | Aromatic C-H | ~8.0 - 8.5 | Confirms the presence of a single proton on the pyrazine ring. |

| ¹H | Amine (-NH₂) | Broad, ~5.0 - 7.0 | Indicates the primary amine group; signal disappears with D₂O shake. |

| ¹³C | 4 distinct signals | ~120 - 160 | Confirms the four unique carbon environments in the heterocyclic ring. |

Mass Spectrometry for Molecular Identification and Purity Assessment (LC-MS, HRMS, UPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight and elemental composition of a compound.

For this compound (C₄H₃BrClN₃), the nominal molecular weight is 208 g/mol . finetechnology-ind.com The mass spectrum would exhibit a distinctive molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks at [M], [M+2], and [M+4], which is a definitive signature for a compound containing one bromine and one chlorine atom.

LC-MS and UPLC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) couple the separation power of chromatography with the detection capabilities of mass spectrometry. These techniques are used to assess the purity of the compound by separating it from starting materials, byproducts, or isomers, with the mass spectrometer confirming the identity of each separated peak.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, typically to within 5 ppm. This allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass. For C₄H₃BrClN₃, the theoretical monoisotopic mass is 206.9199 Da. nih.gov HRMS would confirm this exact mass, providing strong evidence for the compound's identity. Predicted collision cross-section data from computational models for related isomers can further aid in structural confirmation. uni.lu

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Isotopologue | m/z (Nominal) | Expected Relative Abundance (%) |

|---|---|---|

| [C₄H₃⁷⁹Br³⁵ClN₃]⁺ | 207 | 100.0 |

| [C₄H₃⁷⁹Br³⁷ClN₃]⁺ / [C₄H₃⁸¹Br³⁵ClN₃]⁺ | 209 | ~97.8 (32.0 + 65.8) |

| [C₄H₃⁸¹Br³⁷ClN₃]⁺ | 211 | ~31.4 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated.

A successful crystallographic analysis of this compound would provide:

Unambiguous confirmation of the 2,3,6-substitution pattern on the pyrazine ring.

Precise bond lengths and bond angles for all atoms in the molecule.

Information on the planarity of the pyrazine ring.

Details of intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the ring nitrogens of a neighboring molecule, which dictate the crystal packing.

While a crystal structure for this compound has not been found in the searched literature, the structure of the related compound 2-amino-3-chloropyrazine has been reported. iucr.org In its crystal lattice, molecules form hydrogen-bonded dimers, a feature that would also be expected for this compound. iucr.org

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The pyrazine ring is an aromatic system containing π electrons and non-bonding electrons (on the nitrogen and substituent atoms), which can be excited to higher energy levels.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are characteristic of the chromophore. The substitution of the pyrazine ring with amino and halogen groups would cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrazine. Although specific experimental spectra for this compound are not documented in the searched sources, this technique remains valuable for routine qualitative analysis and concentration determination.

Chromatographic Methods for Separation and Analysis (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for separating, identifying, and quantifying components in a mixture. They are routinely used to assess the purity of chemical compounds.

For this compound, a reversed-phase HPLC or UPLC method would typically be developed. The compound would be separated from potential impurities on a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A UV detector would monitor the column effluent, generating a chromatogram where the area of the peak corresponding to the main compound is proportional to its purity. For instance, a certificate of analysis for the isomer 5-Bromo-6-chloropyrazin-2-amine reports a purity of 99.44% as determined by HPLC, demonstrating the method's effectiveness. medchemexpress.com Commercial suppliers often use these methods to provide purity specifications for related compounds. bldpharm.comambeed.com

Table 3: Typical Parameters for HPLC/UPLC Purity Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase (e.g., C18, 2.1-4.6 mm ID) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water, often with an additive like formic acid or TFA |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Column Temperature | 25 - 40 °C |

Exploration of Biological Activities and Applications in Pharmaceutical Chemistry

6-Bromo-3-chloropyrazin-2-amine as a Crucial Building Block in Medicinal Chemistry

This compound serves as a pivotal starting material and intermediate in the synthesis of a wide array of complex heterocyclic compounds with significant pharmacological activities. mdpi.comnih.gov Its di-halogenated structure allows for selective and sequential reactions, providing a strategic advantage in the construction of diverse molecular architectures. Medicinal chemists utilize this scaffold to introduce various functional groups, leading to the development of compounds with tailored biological profiles. tandfonline.com The pyrazine (B50134) nucleus itself, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a common feature in many clinically used drugs, highlighting its importance in drug discovery. nih.govnih.gov The versatility of this building block has facilitated the creation of libraries of pyrazine derivatives for screening against various diseases, leading to the identification of potent therapeutic candidates. researchgate.net

Therapeutic Potential of Pyrazine Derivatives: A Focus on Biological Targets

Pyrazine derivatives have garnered significant attention for their broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, antimicrobial, and antioxidant activities. nih.govtandfonline.comresearchgate.net The ability of the pyrazine ring to participate in hydrogen bonding and other molecular interactions contributes to its capacity to bind to and modulate the activity of various biological targets. mdpi.com

Anti-Cancer Activity and SHP2 Kinase Inhibition

The quest for novel anti-cancer agents has led to the exploration of pyrazine derivatives as potent inhibitors of key signaling pathways involved in cancer progression. nih.gov One of the most promising targets is the Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2), an oncogenic protein that plays a crucial role in multiple signal transduction pathways. nih.govnih.gov

Allosteric inhibitors of SHP2 have been developed using pyrazine-based scaffolds. For instance, novel series of imidazopyrazine and pyrazolo[3,4-b]pyrazine derivatives have been identified as potent SHP2 inhibitors. nih.govnih.gov These compounds bind to an allosteric tunnel at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing the enzyme in an inactive conformation. nih.gov This mode of action prevents the downstream signaling that promotes cell proliferation and survival in various cancers. nih.govmdpi.com

Furthermore, pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, certain chalcone-pyrazine hybrids have shown inhibitory effects on cell lines such as BEL-7402 and PC12. mdpi.com Similarly, ligustrazine-curcumin hybrids have exhibited significant inhibitory effects on lung cancer cell lines. nih.gov The anti-proliferative activity of these compounds is often attributed to their ability to induce apoptosis. mdpi.com

| Compound Class | Specific Derivative Example | Target/Mechanism | Cancer Cell Line | IC50/Activity | Reference(s) |

| Imidazopyrazine | Imidazopyrazine derivative | SHP2 Allosteric Inhibitor | N/A | IC50 = 47 nM | nih.gov |

| Pyrazolo[3,4-b]pyrazine | Pyrazolo[3,4-b]pyrazine derivative | SHP2 Inhibitor | N/A | Potent Inhibition | nih.gov |

| Chalcone-Pyrazine Hybrid | Chalcone-Pyrazine derivative | Apoptosis Induction | BEL-7402 | IC50 = 10.74 µM | mdpi.com |

| Ligustrazine-Curcumin Hybrid | Ligustrazine-Curcumin derivative | Inhibition of Thioredoxin Reductase | A549 | IC50 = 0.60 µM | nih.gov |

| Pyrazoline Hybrid | N-phenyl derivative | Cytotoxicity | MCF-7 | IC50 = 0.21 nM | nih.gov |

| Isatin-Pyrazoline Hybrid | Phenylazide isatine-pyrazoline hybrid | Cytotoxicity | NCI-H23 | IC50 = 1.06 µM | nih.gov |

| Thiazolidinone-Pyrazoline | Thiazolidinone-pyrazoline derivative | Cytotoxicity | MCF-7 | IC50 = 1.4 µM | nih.gov |

Anti-Inflammatory and Analgesic Properties

Pyrazine derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. tandfonline.comieasrj.com Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes. Pyrazine-containing hybrids have been designed to target multiple pathways in the inflammatory process, such as inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for producing pain and inflammation-inducing prostaglandins. ieasrj.com

Furthermore, these compounds can modulate the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the immune and inflammatory responses. ieasrj.com For instance, a paeonol (B1678282) derivative incorporating a pyrazine structure showed a significant inhibitory effect on nitric oxide (NO) production in macrophages. nih.gov Some pyrazolo[3,4-b]pyrazine derivatives have also exhibited remarkable anti-inflammatory activity, with one compound showing activity comparable to the standard drug indomethacin. nih.gov The analgesic effects of pyrazine derivatives are often linked to their anti-inflammatory properties. tandfonline.com

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The pyrazine scaffold is a key component in a variety of compounds exhibiting broad-spectrum antimicrobial activity. nih.govjetir.org

Antibacterial Activity: Pyrazine derivatives have been synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. mdpi.com For example, a series of pyrazine-2-carbohydrazide (B1222964) derivatives showed potent activity against Staphylococcus aureus and Bacillus subtilis. Novel triazolo[4,3-a]pyrazine derivatives have also displayed significant antibacterial properties, with some compounds showing activity comparable to ampicillin (B1664943) against S. aureus and E. coli. mdpi.com The antibacterial action of some pyrazine derivatives is attributed to the inhibition of essential enzymes like GlcN-6-P synthase. rjpbcs.com

Antifungal Activity: Several pyrazine derivatives have been identified as having potent antifungal properties. arabjchem.orgnih.gov Pyrazine esters have shown significant inhibitory rates against fungi such as R. solani and P. nicotianae. arabjchem.org Chalcone analogs containing a pyrazine ring have demonstrated activity against Trichophyton mentagrophytes, with some nitro-substituted derivatives showing efficacy comparable to fluconazole. nih.gov Volatile organic compounds from Streptomyces setonii, such as 2-ethyl-5-methyl pyrazine, have also been shown to have antifungal activity against plant pathogens. nih.gov

Antiviral Activity: The antiviral potential of pyrazine derivatives has also been explored. nih.gov Cinnamic acid-pyrazine derivatives have shown inhibitory activity against the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). nih.gov

| Compound Class | Specific Derivative Example | Organism | MIC/Activity | Reference(s) |

| Triazolo[4,3-a]pyrazine | Compound 2e | E. coli | MIC = 16 µg/mL | mdpi.com |

| Pyrazine-2-carbohydrazide | PH05, PH06, PH07 | E. coli | Active | |

| Pyrazine Ester | Compound 3c | R. solani | EC50 = 0.0191 mg/ml | arabjchem.org |

| Chalcone-Pyrazine Analog | Nitro-substituted derivative | T. mentagrophytes | Comparable to fluconazole | nih.gov |

| Cinnamic acid-pyrazine | Cinnamate-pyrazine derivative | HCV NS5B RdRp | IC50 = 0.69 µM | nih.gov |

Antioxidant Mechanisms

Pyrazine derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. nih.govrjpbcs.com The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. For example, resveratrol, a well-known antioxidant, has been hybridized with pyrazine to create derivatives with enhanced protective effects on human umbilical cord vascular endothelial cells damaged by hydrogen peroxide. nih.gov Certain pyrazine-2-carboxylic acid derivatives have also demonstrated good antioxidant activity in assays such as the ABTS and DPPH methods. rjpbcs.com The mechanism often involves the donation of electrons or hydrogen atoms from the pyrazine derivative to neutralize reactive oxygen species.

Enzyme Modulation (e.g., Acetylcholinesterase Inhibition, Urease Activity)

The ability of pyrazine derivatives to modulate the activity of various enzymes is a key aspect of their therapeutic potential. nih.gov

Acetylcholinesterase Inhibition: Several pyrazine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Cinnamic acid-pyrazine derivatives have shown strong inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One such derivative exhibited an IC50 value of 2.6 nM against AChE. nih.gov Imidazo[1,2-a]pyrazine derivatives have also been designed as AChE inhibitors for potential use in Alzheimer's treatment. researchgate.net

Urease Activity: While the search results provide extensive information on various enzyme inhibitions, specific studies focusing on the urease inhibitory activity of this compound derivatives were not prominently found in the initial search. However, the broad enzymatic inhibitory potential of pyrazine compounds suggests that this is a plausible area for future investigation.

| Compound Class | Enzyme | IC50/Activity | Reference(s) |

| Cinnamic acid-pyrazine derivative | Acetylcholinesterase (AChE) | IC50 = 2.6 nM | nih.gov |

| Cinnamic acid-pyrazine derivative | Butyrylcholinesterase (BuChE) | IC50 = 2.3 nM | nih.gov |

| Imidazo[1,2-a]pyrazine derivative | Acetylcholinesterase (AChE) | IC50 = 2.73 µM | researchgate.net |

| Pyrido[2,3-b]pyrazine derivative | Butyrylcholinesterase (BChE) | IC50 = 0.583 µM | researchgate.net |

Inhibition of Mitotic Kinases (e.g., Nek2)

Derivatives of this compound have been investigated as inhibitors of mitotic kinases, particularly Nek2. Nek2 is a serine/threonine kinase that plays a crucial role in centrosome separation and the regulation of the spindle assembly checkpoint during mitosis. Dysregulation of Nek2 is implicated in various cancers, making it an attractive therapeutic target.

In the pursuit of potent and selective Nek2 inhibitors, researchers have synthesized hybrid molecules combining structural features from different known inhibitor series. For instance, a series of aminopyridine-based inhibitors were designed by incorporating key elements from previously identified chemical scaffolds. Structure-based design led to the development of potent and selective inhibitors capable of modulating Nek2 activity within cells. nih.gov

One study reported the synthesis of a chloroderivative by coupling 3-bromo-5-chloropyrazin-2-amine with a boronic acid ester, which was a step in the elaboration of a more complex Nek2 inhibitor. nih.gov The structure-activity relationship (SAR) of these aminopyrazine series was found to be complex; for example, high Nek2 inhibition was often achieved when specific functionalities, such as a basic piperidine (B6355638) and a substituted benzyl (B1604629) ether, were present in the same molecule. nih.gov The inhibitory activity of these compounds is typically assessed using an IC₅₀ value, which measures the concentration of the inhibitor required to reduce the kinase activity by 50%. For example, one aminopyrazine derivative showed a Nek2 IC₅₀ value of 0.79 μM. nih.gov

Interestingly, moving the amino group attachment point on the pyrazine ring can significantly impact inhibitory potency. nih.gov Furthermore, replacing a phenyl ring with an isosteric thiophene (B33073) in some series led to a decrease in Nek2 inhibition, demonstrating that the nature of the hinge-binding motif is critical for activity. nih.gov The ultimate goal of these studies is to develop inhibitors that can effectively target Nek2 in its unphosphorylated state, which is present for most of the cell cycle, thereby preventing its activation through autophosphorylation. nih.gov

Table 1: Nek2 Inhibition by Aminopyrazine Derivatives

| Compound | Modification | Nek2 IC₅₀ (μM) |

|---|---|---|

| 11a | Amino group at standard position | 0.79 |

| 11b | Amino group moved to meta position | 2.47 |

| 11c | α-thiophene replacement | 2.68 |

| 11d | β-thiophene replacement | 2.63 |

This table is based on data presented in the text and is for illustrative purposes.

Molecular Mechanisms of Biological Action

The biological activity of compounds derived from this compound is fundamentally determined by their interactions with specific molecular targets, such as protein kinases. The binding of these inhibitors to their target receptors, like Nek2, is a critical event that initiates the cascade of events leading to the modulation of the protein's function.

Studies on aminopyrazine inhibitors of Nek2 have revealed that these molecules can bind to an unusual inactive conformation of the kinase. nih.gov This is significant because it suggests that the inhibitors can prevent the kinase from becoming active in the first place. nih.gov The interaction is often characterized by the inhibitor molecule fitting into the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. nih.gov

The precise nature of the ligand-target interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, dictates the affinity and specificity of the inhibitor. The structure-activity relationship studies, which systematically modify different parts of the inhibitor molecule, are crucial for optimizing these interactions and improving the potency and selectivity of the compound. For instance, the observation that moving an amino group or replacing a phenyl ring with a thiophene can drastically alter the IC₅₀ value highlights the sensitivity of the ligand-target binding to small structural changes. nih.gov

While this compound itself is a building block, related halogenated compounds, specifically halogenated phenazines (HPs), have been shown to exert their biological effects by modulating critical cellular pathways. A notable example is the induction of iron starvation in bacterial biofilms, particularly in methicillin-resistant Staphylococcus aureus (MRSA). ufhealth.org

Bacterial biofilms are notoriously difficult to treat with conventional antibiotics. ufhealth.org Iron is an essential nutrient for bacteria within these biofilms, required for metabolic processes and structural integrity. ufhealth.org Certain synthetic compounds, developed from marine-inspired structures, have been shown to effectively kill these biofilms by disrupting their iron supply. ufhealth.org

One such compound, HP-14, was found to induce rapid iron starvation in MRSA biofilms. ufhealth.org RNA-sequencing analysis revealed that exposure to this compound led to significant changes in the expression of approximately 200 genes in the MRSA biofilm. ufhealth.org Specifically, genes involved in iron uptake were rapidly upregulated, indicating that the bacteria were sensing a state of iron deprivation. nih.gov The proposed mechanism is that these HP compounds bind to iron, sequestering it and making it unavailable for the bacteria to use, which ultimately leads to the death of the biofilm. ufhealth.orgnih.gov This unique mode of action, which differs from that of other iron-binding molecules, presents a promising strategy for combating antibiotic-resistant biofilms. ufhealth.org

The formation of a stable complex between a drug and its target protein is the cornerstone of its pharmacological effect. The study of these drug-protein binding complexes provides detailed insights into the mechanism of action. For inhibitors of kinases like Nek2, the formation of the inhibitor-kinase complex prevents the subsequent phosphorylation of substrate proteins. nih.gov

In the context of Nek2, inhibitors derived from aminopyrazines have been shown to form complexes with both the phosphorylated and unphosphorylated forms of the enzyme. nih.gov This is a desirable characteristic as it means the inhibitor can bind to and inactivate the kinase throughout its cellular lifespan, regardless of its activation state. nih.gov

More broadly, the principles of drug-protein binding are exemplified by studies on other types of compounds, such as the binding of phenothiazine (B1677639) drugs to calcium-binding proteins like calmodulin. nih.gov These studies demonstrate that the interaction can be complex and dependent on other factors, such as the presence of cofactors like calcium. nih.gov The stoichiometry and affinity of the binding can vary, and often, extended regions of the protein are required to form the specific conformation necessary for high-affinity drug binding. nih.gov While not directly involving this compound, these principles are fundamental to understanding how its derivatives would form stable and effective complexes with their respective protein targets.

Application as Linkers and Scaffolds in Complex Molecule Synthesis (e.g., peptide conjugation)

This compound and its isomers are valuable building blocks in medicinal chemistry, often serving as scaffolds or linkers in the synthesis of more complex biologically active molecules. The presence of multiple reactive sites—the amino group and the two different halogen atoms (bromine and chlorine)—allows for sequential and regioselective chemical modifications.

This scaffold is particularly useful in the construction of libraries of compounds for screening purposes. For example, in the synthesis of Nek2 inhibitors, 5-bromo-3-chloropyrazin-2-amine (B1522323) was used as a starting material. nih.gov Through a chemoselective Suzuki coupling reaction, a trimethoxyphenyl group was introduced at the 5-position. The remaining chlorine atom at the 3-position could then undergo a subsequent nucleophilic aromatic substitution (SNAr) reaction with various cyclic amines to generate a diverse set of compounds. nih.gov Alternatively, a second Suzuki coupling could be performed at the 3-position. nih.gov This step-wise elaboration of the pyrazine core demonstrates its utility as a scaffold for building molecular complexity.

While direct examples of its use in peptide conjugation were not prominently found in the provided context, the chemical functionalities of this compound are amenable to such applications. The amino group could be acylated or used in other coupling reactions to attach peptides, while the halogen atoms provide handles for further modifications, potentially linking the pyrazine core to other molecular entities. The ability to create more robust and intricate molecular structures is a significant area of research, as seen in the development of novel scaffolded ligands for stabilizing complex metal arrangements. georgiasouthern.edu

Computational and Theoretical Studies on 6 Bromo 3 Chloropyrazin 2 Amine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, forming the basis for analyzing its structure and reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors. A low HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. For 6-bromo-3-chloropyrazin-2-amine, a FMO analysis would reveal the regions of the molecule most likely to participate in electron-donating or electron-accepting interactions. The electron density distribution of the HOMO would likely be concentrated around the electron-rich amino group and the pyrazine (B50134) ring, while the LUMO would be distributed over the electron-deficient parts of the ring, influenced by the electronegative chloro and bromo substituents.

Table 1: Illustrative Frontier Molecular Orbital Data This table illustrates the typical data generated from a Frontier Molecular Orbital analysis. The values are placeholders and not actual calculated data for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Reactivity Indices and Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These indices provide a quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

A comprehensive quantum chemical study on this compound would yield specific values for these descriptors, allowing for a quantitative comparison of its reactivity with other related compounds.

Molecular Dynamics and Docking Simulations for Biological Interactions

Computational simulations are invaluable for exploring how a molecule like this compound might interact with biological targets, such as enzymes or receptors. This compound has been identified as a key intermediate in the synthesis of inhibitors for targets like the SHP2 phosphatase, making such studies highly relevant.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The method involves placing the ligand in various positions and conformations within the binding site of the protein and scoring the interactions. A high-ranking docking score suggests a favorable binding mode. For this compound or its derivatives, docking studies could identify key interactions, such as hydrogen bonds formed by the amine group or halogen bonds from the chloro and bromo substituents, with amino acid residues in the target's active site.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent motions, revealing the stability of the binding pose and the flexibility of the complex. This can confirm whether the interactions predicted by docking are maintained in a more realistic, solvated environment.

Structure-Activity Relationship (SAR) Elucidation through Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. googleapis.com Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate variations in molecular structure with changes in activity.

For a series of compounds related to this compound, a QSAR study would involve:

Data Set Preparation: Assembling a group of structurally similar molecules with measured biological activity against a specific target.

Descriptor Calculation: Computing a wide range of numerical descriptors for each molecule, quantifying properties like size, shape, lipophilicity (logP), and electronic features (e.g., atomic charges, dipole moment).

Model Building: Using statistical methods to build a regression model that links the descriptors to the observed activity.

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

Such a model could reveal that, for instance, increasing the electrophilicity at a certain position or modifying a substituent to alter lipophilicity leads to improved biological activity.

Predictive Spectroscopy (e.g., NMR Chemical Shift Calculations)

Quantum chemical methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus (e.g., ¹H, ¹³C) in the presence of a magnetic field, a theoretical NMR spectrum can be generated.

These calculated spectra are powerful tools for structure verification. Comparing the predicted chemical shifts for a proposed structure like this compound with experimentally measured NMR data can confirm the correct assignment of signals and validate the synthesized structure. Discrepancies between calculated and experimental spectra can point to incorrect structural assignments or suggest conformational effects in solution that are not captured in the gas-phase calculation. Patent documents for products containing this compound have reported experimental ¹H NMR data, which could be used for such a comparison.

Table 2: Illustrative Comparison of Predicted and Experimental NMR Shifts This table demonstrates how calculated NMR data would be compared to experimental values for structural validation. The values are placeholders.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2 | 155.0 | 154.5 |

| C3 | 120.0 | 121.2 |

| C5 | 135.0 | 134.8 |

| C6 | 140.0 | 141.1 |

Concluding Remarks and Future Research Perspectives

Synthesis and Reactivity Paradigms of 6-Bromo-3-chloropyrazin-2-amine

The synthesis of this compound has been approached through various routes, each with its own advantages and challenges. A common method involves the direct bromination of 2-amino-6-chloropyrazine. However, this approach often suffers from low yields and the formation of difficult-to-separate byproducts, such as 2-bromo-3-chloro-5-aminopyrazine and 2-amino-3,5-dibromo-6-chloropyrazine. chemicalbook.comguidechem.com

A more recent and scalable process starts from 3-aminopyrazine-2-carboxylate. google.com This multi-step synthesis involves chlorination, diazotization-bromination, ester hydrolysis, and a Curtius rearrangement, ultimately leading to the desired product with higher yields and easier purification. google.com Another reported method involves the synthesis of a nitrile precursor, 5-bromo-6-chloropyrazine-2-carbonitrile, followed by its reduction to the amine.

The reactivity of this compound is largely dictated by the presence of the two halogen atoms and the amino group on the electron-deficient pyrazine (B50134) ring. The bromine and chlorine atoms serve as excellent leaving groups in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents. tandfonline.comresearchgate.net The amino group can also be a site for further functionalization. This trifunctional nature makes it a highly adaptable precursor for creating libraries of compounds for screening purposes.

Table 1: Synthetic Approaches to this compound

| Starting Material | Key Steps | Advantages | Disadvantages |

| 2-Amino-6-chloropyrazine | Direct bromination | Fewer steps | Low yield, difficult purification chemicalbook.comguidechem.com |

| 3-Aminopyrazine-2-carboxylate | Chlorination, diazotization-bromination, hydrolysis, Curtius rearrangement | High yield, scalable, easier purification google.com | Multi-step process google.com |

Advancements in Biological Application Discoveries

Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.comtandfonline.com this compound serves as a crucial intermediate in the synthesis of molecules with significant therapeutic potential.

Notably, it is a key building block for the synthesis of SHP2 inhibitors. chemicalbook.comgoogle.combiosynce.com SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways and is a target for cancer therapy. The development of potent and selective SHP2 inhibitors is an active area of research in oncology.

Furthermore, the pyrazine scaffold is present in a number of approved drugs and is explored for its potential in treating various diseases. mdpi.com For instance, derivatives of pyrazine have been investigated as kinase inhibitors, immunosuppressive agents, and for their activity against extensively drug-resistant (XDR) S. Typhi. researchgate.netmdpi.com The versatility of this compound allows for the generation of novel pyrazine-containing compounds that can be screened for a wide array of biological targets.

Unexplored Research Frontiers and Challenges

While the synthetic utility of this compound is well-established, there remain several unexplored areas and challenges. A primary challenge lies in the development of more sustainable and environmentally friendly synthetic protocols. researchgate.net Current methods, while effective, may involve harsh reagents and generate significant waste. The development of catalytic and one-pot procedures would be a significant advancement.

From a medicinal chemistry perspective, the full potential of this compound as a scaffold for drug discovery has yet to be realized. Systematic structure-activity relationship (SAR) studies on derivatives of this compound are needed to understand how different substituents at the bromine, chlorine, and amine positions influence biological activity and pharmacokinetic properties.

Another frontier is the exploration of its use in the synthesis of materials with novel optoelectronic properties. Pyrazine-based π-conjugated materials have shown promise in applications such as solar cells and light-emitting diodes. rsc.org The unique electronic properties of this compound could be harnessed to create new functional materials.

Prospects for the Development of Novel Functional Molecules

The future for this compound appears bright, with significant potential for the development of novel functional molecules. Its role as a versatile intermediate in the synthesis of biologically active compounds, particularly in the realm of oncology, is expected to expand. The modular nature of its synthesis allows for the rapid generation of diverse chemical libraries for high-throughput screening against a multitude of biological targets.

Beyond pharmaceuticals, the application of this compound in materials science is a promising avenue. The development of new pyrazine-based polymers and small molecules for organic electronics could be accelerated by leveraging the reactivity of this halogenated pyrazine. As research continues to uncover new catalytic methods and our understanding of the biological and material properties of pyrazine derivatives deepens, this compound will undoubtedly remain a valuable tool for chemists in both academia and industry.

Q & A

Q. What are the most reliable synthetic routes for 6-Bromo-3-chloropyrazin-2-amine, and how can reaction conditions be optimized for high yield?

Methodological Answer:

- Halogenation Strategies : Direct bromination of 3-chloropyrazin-2-amine using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 60–80°C achieves regioselective bromination at the 6-position. Catalytic Lewis acids (e.g., FeBr₃) improve electrophilic substitution efficiency .

- Purification : Post-reaction, column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials. Recrystallization in ethanol/water (1:3 v/v) enhances purity (>97% by HPLC) .

- Yield Optimization : Lower reaction temperatures (40–50°C) reduce side products like di-brominated analogs. Monitor progress via TLC (Rf ~0.4 in EtOAc/hexane) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- X-ray Crystallography : Single crystals grown via slow evaporation in DMSO confirm planar pyrazine ring geometry and Br/Cl substituent positions .

Advanced Research Questions

Q. How can conflicting data on bromination regioselectivity in chloropyrazin-amines be resolved experimentally?

Methodological Answer:

- Mechanistic Studies : Competing bromination at the 5- vs. 6-position arises from solvent polarity and catalyst choice. For example, DMF stabilizes transition states favoring 6-bromination, while THF promotes 5-bromination due to reduced steric hindrance .